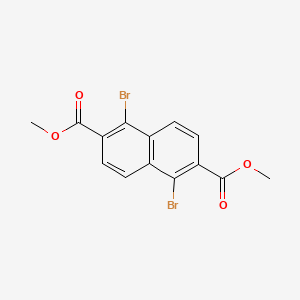

Dimethyl 1,5-dibromonaphthalene-2,6-dicarboxylate

Description

Properties

IUPAC Name |

dimethyl 1,5-dibromonaphthalene-2,6-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Br2O4/c1-19-13(17)9-5-3-8-7(11(9)15)4-6-10(12(8)16)14(18)20-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYNJKLGLVWJRJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(C=C1)C(=C(C=C2)C(=O)OC)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Br2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70722323 | |

| Record name | Dimethyl 1,5-dibromonaphthalene-2,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70722323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59950-04-8 | |

| Record name | Dimethyl 1,5-dibromonaphthalene-2,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70722323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of Dimethyl 1,5-dibromonaphthalene-2,6-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure of Dimethyl 1,5-dibromonaphthalene-2,6-dicarboxylate, a key intermediate in the synthesis of advanced organic electronic materials. By delving into its synthesis, crystallization, and detailed structural analysis, this document offers valuable insights for researchers in materials science, organic chemistry, and drug development.

Introduction: The Significance of Naphthalene Scaffolds

Naphthalene and its derivatives are a cornerstone in the development of functional organic materials and pharmaceuticals. Their rigid, planar aromatic system provides a robust scaffold for creating molecules with tailored electronic, optical, and biological properties. In the realm of organic electronics, naphthalene-based compounds are integral to the design of semiconductors for organic solar cells and field-effect transistors. The precise substitution pattern on the naphthalene core is critical in tuning the molecular packing and, consequently, the material's performance. Dimethyl 1,5-dibromonaphthalene-2,6-dicarboxylate serves as a crucial building block in the synthesis of larger, fused-ring electron acceptors, where the strategic placement of bromo and carboxylate groups dictates the final molecular architecture and electronic characteristics.[1]

Synthesis and Crystallization

The synthesis of Dimethyl 1,5-dibromonaphthalene-2,6-dicarboxylate is a multi-step process that requires precise control over reaction conditions to achieve the desired isomer. This compound is notably synthesized as an intermediate in the creation of novel fused decacyclic electron acceptors for organic solar cells.[1][2]

Synthetic Pathway

The synthesis of this highly substituted naphthalene derivative is not trivial. While the specific, detailed reaction conditions are often proprietary or found within the supporting information of specialized academic publications, the general approach involves the functionalization of a pre-existing naphthalene core. The synthetic routes for intermediates like dimethyl 3,7-dibromonaphthalene-2,6-dicarboxylate and dimethyl 1,5-dibromonaphthalene-2,6-dicarboxylate have been developed to enable the creation of specific isomers of larger fused-ring systems.[1][2]

A generalized workflow for such a synthesis is outlined below:

Caption: Generalized synthetic workflow for Dimethyl 1,5-dibromonaphthalene-2,6-dicarboxylate.

Protocol for Single Crystal Growth

Obtaining high-quality single crystals is paramount for accurate X-ray diffraction analysis. The method for growing crystals of Dimethyl 1,5-dibromonaphthalene-2,6-dicarboxylate would typically involve slow evaporation or vapor diffusion techniques.

Exemplary Crystallization Protocol:

-

Solvent Selection: A suitable solvent or a mixture of solvents is chosen in which the compound has moderate solubility. A common approach is to use a good solvent in which the compound dissolves readily and a poor solvent in which it is less soluble.

-

Solution Preparation: A saturated or near-saturated solution of the purified compound is prepared at an elevated temperature to ensure complete dissolution.

-

Slow Cooling/Evaporation:

-

Slow Evaporation: The solution is loosely covered to allow the solvent to evaporate slowly over several days to weeks at a constant temperature.

-

Vapor Diffusion: The solution of the compound in a "good" solvent is placed in a small, open vial, which is then placed in a larger, sealed container containing a "poor" solvent. The vapor of the poor solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

-

-

Crystal Harvesting: Once well-formed crystals of sufficient size are observed, they are carefully harvested from the mother liquor.

Crystal Structure Analysis: A Window into Molecular Packing

The determination of the crystal structure of Dimethyl 1,5-dibromonaphthalene-2,6-dicarboxylate would be achieved through single-crystal X-ray diffraction. This powerful analytical technique provides precise information about the spatial arrangement of atoms within the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.

Experimental Methodology for X-ray Diffraction

The following steps outline a standard procedure for single-crystal X-ray diffraction analysis:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and displacement parameters.

Sources

An In-depth Technical Guide to the UV-Vis Absorption and Fluorescence Properties of Naphthalene Dicarboxylates

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the ultraviolet-visible (UV-Vis) absorption and fluorescence properties of naphthalene dicarboxylates. We will delve into the core photophysical principles governing their behavior, explore the impact of structural and environmental factors, and provide detailed experimental protocols for their characterization. This document is designed to be a practical and authoritative resource, enabling you to effectively harness the unique spectroscopic characteristics of this important class of molecules.

Introduction: The Naphthalene Dicarboxylate Scaffold - A Versatile Platform

Naphthalene dicarboxylates, and their derivatives such as naphthalimides and naphthalic anhydrides, are a class of aromatic compounds built upon the rigid, planar naphthalene core.[1][2] This fundamental structure, with its extended π-electron system, is the basis for their characteristic UV-Vis absorption and fluorescence properties.[1] The true versatility of this scaffold, however, lies in the ability to modulate these properties through chemical modification.[3] The number, type, and position of substituent groups on the naphthalene ring profoundly influence the electronic transitions, leading to tunable optical characteristics.[4] This tunability makes them highly valuable in a wide array of applications, from fluorescent probes for detecting ions and biomolecules to key components in advanced materials and anticancer agents.[1][3][5][6][7]

Fundamental Photophysical Principles

The interaction of naphthalene dicarboxylates with UV-Vis light is governed by the principles of molecular electronic spectroscopy. Understanding these fundamentals is crucial for interpreting spectral data and designing molecules with desired photophysical properties.

UV-Vis Absorption: Probing Electronic Transitions

When a naphthalene dicarboxylate molecule absorbs a photon of UV-Vis light, an electron is promoted from a lower energy molecular orbital (typically the highest occupied molecular orbital, HOMO) to a higher energy one (usually the lowest unoccupied molecular orbital, LUMO). The energy of the absorbed photon corresponds to the energy gap between these orbitals.

The absorption spectrum of a typical naphthalene derivative displays characteristic bands. For instance, naphthalene itself exhibits a strong absorption band around 220 nm.[8] The position (λmax) and intensity (molar extinction coefficient, ε) of these absorption bands are sensitive to the molecular structure and the solvent environment.[9][10] Electron-donating or -withdrawing substituents can alter the HOMO-LUMO energy gap, leading to shifts in the absorption maxima.[9] For example, the introduction of silyl and silylethynyl groups on the naphthalene ring results in a bathochromic (red) shift of the absorption maxima.[9]

Fluorescence: The Emissive Pathway

Following excitation, the molecule is in a short-lived, high-energy state. It can return to the ground state through various relaxation pathways, one of which is fluorescence. This process involves the emission of a photon as the electron transitions from the lowest vibrational level of the first excited singlet state (S1) to the ground state (S0).

A key characteristic of fluorescence is the Stokes shift , which is the difference in wavelength between the absorption maximum and the fluorescence emission maximum.[11] This energy loss between absorption and emission is due to non-radiative relaxation processes, such as vibrational relaxation and solvent reorganization, that occur in the excited state before fluorescence emission. Naphthalene dicarboxylate derivatives can be engineered to exhibit large Stokes shifts, which is a highly desirable property for applications like fluorescent probes as it minimizes self-absorption and improves signal-to-noise ratios.[11][12]

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is often a prerequisite for sensitive fluorescence-based applications.[1][5] The quantum yield of naphthalene itself is modest (Φf = 0.23 in cyclohexane), but can be significantly enhanced by appropriate substitution.[9][13]

Factors Influencing Spectroscopic Properties

The UV-Vis absorption and fluorescence characteristics of naphthalene dicarboxylates are not intrinsic properties alone; they are profoundly influenced by both the molecular structure and the surrounding environment. A thorough understanding of these factors is paramount for designing experiments and interpreting results.

The Role of Substituents

The nature and position of substituents on the naphthalene ring are the primary determinants of the photophysical properties.

-

Electron-Donating and -Withdrawing Groups: The introduction of electron-donating groups (e.g., amino, hydroxyl) or electron-withdrawing groups (e.g., nitro, cyano) can significantly alter the electronic distribution within the molecule. This can lead to the formation of intramolecular charge transfer (ICT) states upon excitation, which often results in a red-shift of both absorption and emission spectra and can lead to strong solvatochromism.[11][14]

-

Steric Effects: The steric bulk of substituents can influence the planarity of the naphthalene ring system. In some cases, forcing a twist between donor and acceptor moieties can enhance charge transfer and lead to pronounced solvatochromic effects.[11]

Solvent Effects (Solvatochromism)

Solvatochromism refers to the change in the color of a substance (and thus its absorption or emission spectrum) when it is dissolved in different solvents. This phenomenon is particularly pronounced in molecules where the dipole moment changes upon electronic excitation, such as those exhibiting ICT.

Polar solvents can stabilize the more polar excited state to a greater extent than the ground state, leading to a red-shift in the fluorescence emission. The extent of this shift can be correlated with solvent polarity scales. This property is exploited in the design of fluorescent probes that can report on the polarity of their microenvironment.[15]

Concentration Effects and Quenching

At high concentrations, fluorescence intensity may decrease due to self-quenching or aggregation-caused quenching. It is therefore crucial to work within a concentration range where absorbance is typically below 0.1 to avoid such inner-filter effects.[13][16]

Fluorescence can also be quenched by other molecules present in the solution. Molecular oxygen, for instance, is a well-known quencher of fluorescence and can significantly reduce the fluorescence lifetime and quantum yield.[8][9] For quantitative measurements, it is often necessary to degas the solutions.

Experimental Characterization: A Practical Guide

Accurate and reproducible characterization of the UV-Vis absorption and fluorescence properties of naphthalene dicarboxylates requires careful experimental design and execution.

UV-Vis Absorption Spectroscopy

This technique measures the amount of light absorbed by a sample at different wavelengths.

Experimental Workflow:

Sources

- 1. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al3+ [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. High selectivity and significant cytotoxicity of rare earth naphthalene dicarboxylate complexes on non-small cell lung cancer cells - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 8. Fluorescence Emission and Absorption Spectra of Naphthalene in Cyclohexane Solution: Evidence of a Naphthalene–Oxygen Charge–Transfer Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Investigation of photophysical properties of 1,8-naphthalimides with an extended conjugation on naphthalene moiety via Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. omlc.org [omlc.org]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 16. edinst.com [edinst.com]

Methodological & Application

Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling of Dimethyl 1,5-dibromonaphthalene-2,6-dicarboxylate

Abstract

This comprehensive guide provides a robust protocol for the Suzuki-Miyaura cross-coupling of Dimethyl 1,5-dibromonaphthalene-2,6-dicarboxylate. This substrate is a key building block for advanced materials and functional polymers, but its successful functionalization requires careful consideration of its electronic properties and the presence of base-sensitive ester groups. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental protocol, and provide expert insights into optimizing reaction parameters for both mono- and di-arylation, including its use in Suzuki polycondensation (SPC). This document is intended for researchers in organic synthesis, materials science, and drug development.

Introduction: The Strategic Importance of Naphthalene Scaffolds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized centers with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction between an organohalide and an organoboron species has become indispensable for synthesizing complex molecules, from pharmaceuticals to conjugated polymers.[4][5]

Dimethyl 1,5-dibromonaphthalene-2,6-dicarboxylate is a particularly valuable, albeit challenging, substrate. The naphthalene core provides rigidity and unique photophysical properties, while the two bromine atoms offer sites for iterative functionalization or polymerization. The electron-withdrawing diester groups modify the electronic nature of the naphthalene ring, influencing its reactivity in the catalytic cycle. A primary challenge is the potential for hydrolysis of the ester groups under the basic conditions required for the coupling, necessitating a carefully selected, mild base.[6] This guide provides a validated protocol to navigate these challenges effectively.

Reaction Scheme and Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) active species.[2][7][8] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

Caption: General scheme for the Suzuki-Miyaura coupling.

The Catalytic Cycle Explained:

-

Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of the naphthalene substrate.[3][7] This is often the rate-determining step.[2] The electron-withdrawing nature of the ester groups on the naphthalene ring can make this step more facile compared to electron-rich aryl halides.

-

Transmetalation: The aryl group from the organoboron species is transferred to the palladium(II) center. This step is critically dependent on the presence of a base, which activates the boronic acid by forming a more nucleophilic boronate complex.[3][6] The choice of a mild, non-nucleophilic base is paramount to prevent competitive hydrolysis of the methyl ester functionalities.

-

Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic fragments are eliminated from the palladium center, regenerating the active Pd(0) catalyst which re-enters the cycle.[3][7]

Caption: The palladium-catalyzed Suzuki-Miyaura catalytic cycle.

Optimizing Experimental Parameters: A Scientist's Perspective

The success of this coupling hinges on the judicious selection of reagents and conditions. Each component plays a crucial role in balancing reactivity with the preservation of the substrate's functional groups.

| Parameter | Recommendation | Rationale & Expert Insight |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, or pre-formed Pd-ligand complexes (e.g., Pd(PPh₃)₄) | Pd(OAc)₂ and Pd₂(dba)₃ are common, air-stable Pd(II) and Pd(0) sources, respectively, that are reduced in situ to the active Pd(0) species. Using Pd(PPh₃)₄ provides the active catalyst directly but can be more sensitive to air. |

| Ligand | Buchwald-type phosphine ligands (e.g., SPhos, XPhos) or triphenylphosphine (PPh₃) | For challenging or sterically hindered couplings, bulky, electron-rich phosphine ligands like SPhos accelerate both oxidative addition and reductive elimination, leading to higher turnover numbers.[9] For simpler couplings, PPh₃ is a cost-effective alternative. |

| Boronic Acid/Ester | Arylboronic acids or their pinacol esters (Ar-Bpin) | Boronic acids are standard, but pinacol esters can offer enhanced stability and solubility. Use a slight excess (1.1-1.2 eq. per Br for mono-coupling, 2.2-2.5 eq. for di-coupling) to drive the reaction to completion. |

| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ | This is the most critical choice. Strong bases like NaOH or KOH will readily hydrolyze the methyl esters. K₂CO₃ and K₃PO₄ are sufficiently basic to facilitate transmetalation without significant ester cleavage.[6] They are typically used as a 2M aqueous solution. |

| Solvent System | Toluene/H₂O (4:1), 1,4-Dioxane/H₂O (4:1), or DMF | A two-phase system with water is essential to dissolve the inorganic base and facilitate its interaction at the organic-aqueous interface. DMF can be used for substrates with poor solubility but requires more rigorous degassing. |

| Temperature | 80-100 °C | Sufficient thermal energy is required to overcome the activation barriers of the catalytic cycle, particularly for the second coupling at the more sterically hindered position. |

| Atmosphere | Inert (Argon or Nitrogen) | The active Pd(0) catalyst is susceptible to oxidation by atmospheric oxygen, which can deactivate it and lead to the formation of palladium black and side reactions like boronic acid homocoupling.[8] Thoroughly degassing the solvent is crucial. |

Detailed Experimental Protocol

This protocol outlines the procedure for a mono-arylation reaction. For di-arylation or polycondensation, the stoichiometry of the boronic acid should be adjusted accordingly (typically >2.0 equivalents).

4.1. Reagents and Equipment

| Reagent | MW | Amount (for 1 mmol scale) | Equivalents |

| Dimethyl 1,5-dibromonaphthalene-2,6-dicarboxylate | 388.04 g/mol | 388 mg | 1.0 |

| Arylboronic Acid | Varies | 1.1 - 1.2 mmol | 1.1 - 1.2 |

| Pd(OAc)₂ | 224.50 g/mol | 4.5 mg | 0.02 (2 mol%) |

| SPhos | 410.53 g/mol | 16.4 mg | 0.04 (4 mol%) |

| K₂CO₃ | 138.21 g/mol | 415 mg (in 1.5 mL H₂O) | 3.0 |

| Toluene | - | 6 mL | - |

Equipment:

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and hotplate

-

Inert gas line (Argon or Nitrogen) with bubbler

-

Standard laboratory glassware for work-up

-

Rotary evaporator

-

Silica gel for column chromatography

4.2. Step-by-Step Procedure

-

Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add Dimethyl 1,5-dibromonaphthalene-2,6-dicarboxylate (1.0 eq.), the arylboronic acid (1.1 eq.), Pd(OAc)₂ (0.02 eq.), and SPhos (0.04 eq.).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add degassed toluene (6 mL) via syringe. The mixture will be a suspension.

-

Base Addition: Prepare a 2M solution of K₂CO₃ in deionized water and degas it by bubbling argon through it for 20-30 minutes. Add the degassed K₂CO₃ solution (1.5 mL, 3.0 eq.) to the reaction flask via syringe.

-

Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the biphasic mixture vigorously to ensure efficient mixing.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by taking small aliquots for GC-MS analysis. The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Transfer to a separatory funnel and separate the layers.

-

Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.

-

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Experimental Workflow and Troubleshooting

Caption: A typical experimental workflow for the Suzuki coupling.

Troubleshooting Common Issues:

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | Inactive catalyst (oxidized Pd(0)); Insufficiently degassed solvents; Poor quality boronic acid. | Ensure rigorous degassing. Use a fresh bottle of catalyst or ligand. Test the boronic acid quality (protodeboronation can be an issue).[10] |

| Reaction Stalls | Catalyst deactivation; Insufficiently strong base. | Increase catalyst loading slightly (e.g., to 3 mol%). Switch to a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. |

| Ester Hydrolysis | Base is too strong or reaction temperature is too high for extended periods. | Use K₂CO₃ or a weaker base. Attempt the reaction at a lower temperature (e.g., 80 °C), though this may require a longer reaction time. |

| Homocoupling of Boronic Acid | Presence of oxygen; Use of a Pd(II) precatalyst without complete reduction.[8] | Improve degassing technique. Ensure the ligand-to-metal ratio is appropriate to stabilize the Pd(0) species. |

| Dehalogenation (Ar-Br → Ar-H) | Presence of hydride sources (e.g., from solvent impurities); Certain ligands/bases can promote this side reaction.[8] | Use high-purity, dry solvents. Screen different ligand and base combinations. |

References

-

BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

-

Organic Chemistry. (2020). Suzuki Cross-Coupling Mechanism. YouTube. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

MDPI. (2023). Naphthalene-Based Polymers as Catalytic Supports for Suzuki Cross-Coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki coupling reaction of aryl bromides with arylboronic acidsa. Retrieved from [Link]

-

ACS Publications. (2001). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Organic Letters. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Retrieved from [Link]

-

ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. Retrieved from [Link]

-

OSTI.GOV. (2025). Bidirectional Suzuki Catalyst Transfer Polymerization of Poly(p-phenylene). Retrieved from [Link]

-

Reddit. (n.d.). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

-

ACS Publications. (2020). Synthesis of Conjugated Polymers by Sustainable Suzuki Polycondensation in Water and under Aerobic Conditions. ACS Macro Letters. Retrieved from [Link]

-

ACS Publications. (2019). Direct Suzuki–Miyaura Coupling with Naphthalene-1,8-diaminato (dan)-Substituted Organoborons. ACS Catalysis. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]

- 5. osti.gov [osti.gov]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. Yoneda Labs [yonedalabs.com]

- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Polymerization of Dimethyl 1,5-dibromonaphthalene-2,6-dicarboxylate for n-type Semiconductors

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of n-type semiconducting polymers utilizing dimethyl 1,5-dibromonaphthalene-2,6-dicarboxylate as a key building block. The document is intended for researchers and scientists in the fields of materials chemistry, organic electronics, and drug development who are interested in the design and synthesis of novel electron-transporting materials. We delve into the rationale behind monomer design, present step-by-step protocols for palladium-catalyzed cross-coupling polymerizations, and outline essential characterization techniques for the resulting polymers. The overarching goal is to equip researchers with the foundational knowledge and practical methodologies to successfully synthesize and evaluate this promising class of n-type organic semiconductors.

Introduction: The Imperative for High-Performance n-Type Organic Semiconductors

Organic semiconductors are the cornerstone of next-generation electronic devices, offering advantages such as solution processability, mechanical flexibility, and tunable electronic properties.[1][2] While p-type (hole-transporting) materials have seen significant advancements, the development of stable, high-performance n-type (electron-transporting) polymers has been a persistent challenge.[3][4] Robust n-type semiconductors are critical for the realization of efficient organic electronic devices like organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and complementary logic circuits.[2][3]

Naphthalene diimide (NDI) and its derivatives have emerged as premier building blocks for n-type polymers.[5][6][7] The electron-deficient nature of the NDI core facilitates efficient electron injection and transport. This guide focuses on a specific, yet versatile, monomer: dimethyl 1,5-dibromonaphthalene-2,6-dicarboxylate . The strategic placement of electron-withdrawing ester groups on the naphthalene core is intended to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level, a key strategy for enhancing electron affinity and improving ambient stability of the resulting polymer.[4] The bromine atoms at the 1- and 5-positions serve as reactive handles for cross-coupling polymerization reactions.

This document will provide detailed protocols for two of the most powerful and versatile methods for the synthesis of conjugated polymers: Suzuki-Miyaura coupling and Stille coupling.

Monomer Overview: Dimethyl 1,5-dibromonaphthalene-2,6-dicarboxylate

The selection of dimethyl 1,5-dibromonaphthalene-2,6-dicarboxylate is predicated on a rational design strategy for achieving desirable n-type characteristics.

-

Naphthalene Core : Provides a planar, conjugated backbone essential for intermolecular charge transport.

-

Dibromo Functionality (C1, C5) : These positions are sterically accessible and provide the reactive sites for palladium-catalyzed cross-coupling reactions, enabling polymer chain growth.

-

Dimethyl Dicarboxylate Functionality (C2, C6) : These electron-withdrawing groups are crucial for tuning the electronic properties of the polymer. They lower the LUMO energy level, which is a prerequisite for efficient electron injection and transport. Additionally, the ester groups can enhance the solubility of the resulting polymer in common organic solvents, facilitating processing and device fabrication.

A critical aspect of any polymerization is the purity of the monomers. It is imperative to use highly purified dimethyl 1,5-dibromonaphthalene-2,6-dicarboxylate (typically >99.5%) to achieve high molecular weight polymers with desirable electronic properties. Impurities can act as chain-capping agents or quenching sites for the catalyst, leading to low molecular weight oligomers and poor device performance.

Polymerization Methodologies

The synthesis of conjugated polymers from dihaloaromatic monomers is most commonly achieved through palladium-catalyzed cross-coupling reactions. Below, we provide detailed protocols for Suzuki-Miyaura and Stille polymerizations.

Suzuki-Miyaura Cross-Coupling Polymerization

The Suzuki-Miyaura coupling is a robust and widely used method for C-C bond formation, valued for its tolerance of a wide range of functional groups and the generally non-toxic nature of its boron-based reagents.[8][9][10]

Reaction Scheme:

Sources

- 1. ossila.com [ossila.com]

- 2. qmro.qmul.ac.uk [qmro.qmul.ac.uk]

- 3. n-Type organic semiconducting polymers: stability limitations, design considerations and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. n-Type organic semiconducting polymers: stability limitations, design considerations and applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 5. New n-type polymer semiconductors based on naphthalene diimide and selenophene derivatives for organic field-effect transistors - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Polyfluorinated Naphthalene-bis-hydrazimide for Solution-Grown n-Type Semiconducting Films - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iris.cnr.it [iris.cnr.it]

- 8. Synthesis and characterization of naphthalene derivatives for two-component heterojunction-based ambipolar field-effect transistors complemented with copper hexadecafluorophthalocyanine (F16CuPc) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Naphthalene-Based Polymers as Catalytic Supports for Suzuki Cross-Coupling | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

Synthesis of Poly(naphthalene dicarboxylate)s: An In-Depth Experimental Guide

This comprehensive guide provides detailed application notes and protocols for the synthesis of poly(naphthalene dicarboxylate)s (PNDCs), a class of high-performance polyesters with exceptional thermal, mechanical, and barrier properties. This document is intended for researchers, scientists, and professionals in drug development and material science who require a thorough understanding of the experimental setup and underlying principles for producing these advanced polymers. We will delve into the most common and effective synthesis methodologies, offering not just step-by-step instructions but also the scientific rationale behind the procedural choices, ensuring a robust and reproducible experimental design.

Introduction: The Significance of Poly(naphthalene dicarboxylate)s

Poly(naphthalene dicarboxylate)s, with poly(ethylene 2,6-naphthalate) (PEN) being the most prominent member, are aromatic polyesters derived from naphthalene dicarboxylic acid and a diol.[1] The incorporation of the rigid naphthalene ring into the polymer backbone imparts superior properties compared to their terephthalate counterparts, such as poly(ethylene terephthalate) (PET). These enhanced characteristics include a higher glass transition temperature (Tg), improved tensile strength and modulus, and excellent barrier properties against gases like oxygen and carbon dioxide.[1] These attributes make PNDCs highly desirable for a wide range of applications, including high-performance fibers, advanced packaging films, and electronic components.[2]

This guide will focus on the practical aspects of synthesizing PNDCs, covering three primary methods: melt polycondensation, solution polycondensation, and the emerging field of enzymatic synthesis. Each section will provide a detailed protocol, an explanation of the critical parameters, and a discussion of the expected outcomes.

Melt Polycondensation: The Industrial Workhorse

Melt polycondensation is the most common industrial method for producing high molecular weight PNDCs like PEN.[3] This solvent-free process is typically carried out in two stages: an initial esterification or transesterification reaction, followed by a polycondensation step under high vacuum and elevated temperatures.

The Rationale Behind the Two-Stage Process

The initial stage is crucial for forming low molecular weight oligomers, specifically bis(hydroxyethyl)naphthalate in the case of PEN synthesis from dimethyl-2,6-naphthalenedicarboxylate (DM-NDC) and ethylene glycol (EG). This transesterification reaction, where the methyl groups from DM-NDC are replaced by hydroxyethyl groups from EG, is driven to completion by the removal of the methanol byproduct. The subsequent polycondensation stage involves the linking of these oligomers into long polymer chains, with the elimination of ethylene glycol, which is removed under high vacuum to shift the equilibrium towards the formation of a high molecular weight polymer.

Critical Parameters and Their Impact

-

Catalyst Selection and Concentration: The choice of catalyst is critical for achieving a high reaction rate and desirable polymer properties. Commonly used catalysts include antimony compounds (e.g., antimony trioxide), titanium compounds (e.g., tetrabutyl titanate), and zinc or cobalt acetates.[4] The catalyst concentration is typically in the range of 50-2000 ppm.[3] The catalyst not only accelerates the polymerization but can also influence the final color of the polymer.[5]

-

Temperature Profile: The reaction temperature is carefully controlled throughout the process. The transesterification stage is typically carried out at temperatures between 180-250°C. The polycondensation stage requires higher temperatures, generally in the range of 270-300°C, to maintain the polymer in a molten state and facilitate the removal of ethylene glycol.

-

Pressure Profile: The pressure is systematically reduced during the polycondensation stage. Initially, the reaction is carried out under an inert atmosphere (e.g., nitrogen) at atmospheric pressure. As the reaction progresses, a vacuum is gradually applied, reaching levels below 1 Torr in the final stages to effectively remove the volatile byproducts and drive the polymerization to completion.

Detailed Experimental Protocol for Melt Polycondensation of PEN

This protocol outlines the synthesis of poly(ethylene 2,6-naphthalate) (PEN) from dimethyl-2,6-naphthalenedicarboxylate (DM-NDC) and ethylene glycol (EG).

Materials:

-

Dimethyl-2,6-naphthalenedicarboxylate (DM-NDC)

-

Ethylene glycol (EG)

-

Antimony (III) oxide (catalyst)

-

High-purity nitrogen gas

Equipment:

-

Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation column connected to a vacuum pump.

-

Heating mantle with a temperature controller.

-

Vacuum pump capable of reaching <1 Torr.

-

Cold trap to collect byproducts.

Procedure:

Stage 1: Transesterification

-

Charge the reactor with DM-NDC and EG in a molar ratio of approximately 1:2.2.

-

Add the antimony (III) oxide catalyst at a concentration of 200-400 ppm relative to the weight of DM-NDC.

-

Purge the reactor with nitrogen gas to create an inert atmosphere.

-

Begin stirring and gradually heat the mixture to 180-220°C.

-

Methanol will begin to distill off as the transesterification reaction proceeds. Continue this stage until approximately 90% of the theoretical amount of methanol has been collected. This typically takes 2-4 hours.

Stage 2: Polycondensation

-

After the transesterification is complete, gradually increase the temperature to 270-290°C.

-

Simultaneously, begin to reduce the pressure in the reactor incrementally to below 1 Torr.

-

Ethylene glycol will distill off as the polycondensation reaction progresses. The viscosity of the molten polymer will noticeably increase.

-

Continue the reaction under high vacuum and elevated temperature for 2-3 hours, or until the desired melt viscosity is achieved, which is indicative of a high molecular weight polymer.

-

To stop the reaction, remove the heat and introduce nitrogen gas to bring the reactor back to atmospheric pressure.

-

The molten polymer can then be extruded from the reactor and pelletized for further processing and analysis.

Post-Polymerization (Optional): Solid-State Polymerization (SSP) To achieve even higher molecular weights, the PEN pellets can undergo solid-state polymerization. This involves heating the pellets to a temperature below their melting point (typically 220-240°C) under a high vacuum or a flow of inert gas for an extended period (several hours to days).[1]

Visualization of the Melt Polycondensation Workflow

Caption: Workflow for the two-stage melt polycondensation of PEN.

Solution Polycondensation: A Method for Lower Temperature Synthesis

Solution polycondensation offers an alternative route to PNDCs at lower temperatures compared to melt polycondensation. This method involves the reaction of a diacid chloride with a diol in a suitable solvent. While generally not used for large-scale industrial production due to the need for solvents, it is a valuable technique in a laboratory setting for synthesizing novel PNDCs or for studying polymerization kinetics.

Rationale and Key Considerations

The use of a highly reactive diacid chloride, such as naphthalene-2,6-dicarbonyl chloride, allows the polymerization to proceed at or near room temperature. An acid scavenger, typically a tertiary amine like pyridine or triethylamine, is required to neutralize the hydrochloric acid byproduct, which would otherwise inhibit the reaction. The choice of solvent is critical; it must dissolve both the monomers and the resulting polymer to allow for the growth of high molecular weight chains.

Detailed Experimental Protocol for Solution Polycondensation of PEN

Materials:

-

Naphthalene-2,6-dicarbonyl chloride

-

Ethylene glycol (EG)

-

Pyridine (acid scavenger and solvent)

-

Chloroform (co-solvent)

-

Methanol (for precipitation)

Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet.

-

Constant temperature bath.

-

Filtration apparatus.

-

Vacuum oven.

Procedure:

-

In the three-necked flask, dissolve ethylene glycol in an excess of pyridine under a nitrogen atmosphere.

-

Cool the solution to 0-5°C using the constant temperature bath.

-

Separately, dissolve naphthalene-2,6-dicarbonyl chloride in chloroform.

-

Slowly add the diacid chloride solution to the stirred ethylene glycol solution via the dropping funnel over a period of 1-2 hours, maintaining the temperature at 0-5°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours.

-

Pour the viscous polymer solution into a large excess of methanol with vigorous stirring to precipitate the polymer.

-

Collect the precipitated polymer by filtration and wash it thoroughly with methanol to remove any unreacted monomers and pyridine hydrochloride.

-

Dry the purified polymer in a vacuum oven at 60-80°C to a constant weight.

Visualization of the Solution Polycondensation Workflow

Caption: Workflow for the solution polycondensation of PEN.

Enzymatic Synthesis: A Green Chemistry Approach

Enzymatic polymerization is an emerging "green" alternative for polyester synthesis, operating under mild reaction conditions and avoiding the use of heavy metal catalysts.[6] Lipases, a class of enzymes that catalyze esterification and transesterification reactions, have been successfully employed for the synthesis of various polyesters.[7]

The Promise of Biocatalysis

The high selectivity of enzymes can lead to polymers with well-defined structures.[8] The reactions are typically carried out at moderate temperatures (40-80°C), which minimizes side reactions and degradation of the polymer. The use of enzymes also eliminates concerns about catalyst residues in the final product, which is particularly important for biomedical applications.

Protocol for Lipase-Catalyzed Synthesis of a Naphthalene-Based Polyester

This protocol describes a general approach for the enzymatic synthesis of a polyester from dimethyl-2,6-naphthalenedicarboxylate and a diol, such as 1,4-butanediol.

Materials:

-

Dimethyl-2,6-naphthalenedicarboxylate (DM-NDC)

-

1,4-Butanediol

-

Immobilized Candida antarctica lipase B (e.g., Novozym 435)

-

Diphenyl ether (high-boiling solvent)

Equipment:

-

Schlenk flask equipped with a magnetic stirrer and connected to a vacuum line.

-

Oil bath with a temperature controller.

-

Vacuum pump.

Procedure:

-

Add equimolar amounts of DM-NDC and 1,4-butanediol to the Schlenk flask.

-

Add the immobilized lipase (typically 5-10% by weight of the monomers).

-

Add a minimal amount of diphenyl ether to aid in mixing, or the reaction can be run solvent-free.

-

Heat the mixture to 60-80°C under a gentle flow of nitrogen with stirring.

-

After an initial period of 2-4 hours, apply a vacuum to remove the methanol byproduct and drive the reaction forward.

-

Continue the reaction under vacuum for 24-72 hours.

-

To isolate the polymer, dissolve the reaction mixture in a suitable solvent (e.g., chloroform) and filter to remove the immobilized enzyme.

-

Precipitate the polymer in methanol, filter, and dry under vacuum.

Characterization of Poly(naphthalene dicarboxylate)s

A thorough characterization of the synthesized PNDCs is essential to confirm their chemical structure, molecular weight, and thermal properties.

Spectroscopic and Thermal Analysis Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the chemical structure of the polymer. For PEN, characteristic peaks for the naphthalene protons and carbons, as well as the ethylene glycol units, can be identified.

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal transitions of the polymer, including the glass transition temperature (Tg) and the melting temperature (Tm).[9] For PEN, the Tg is typically around 120°C, and the Tm is around 270°C.[9]

-

Thermogravimetric Analysis (TGA): TGA provides information about the thermal stability of the polymer by measuring its weight loss as a function of temperature.

-

Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight and molecular weight distribution of the synthesized polymer. A suitable solvent for PEN in GPC is a mixture of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) and dichloroacetic acid (DCAA).[10]

Expected Characterization Data for PEN

| Parameter | Technique | Typical Value/Observation |

| ¹H NMR | NMR | Signals for naphthalene protons (~7.5-8.5 ppm) and ethylene protons (~4.5 ppm) |

| ¹³C NMR | NMR | Resonances for naphthalene carbons (~125-135 ppm), carbonyl carbons (~165 ppm), and ethylene carbons (~63 ppm) |

| Glass Transition Temp. (Tg) | DSC | ~120 °C[9] |

| Melting Temp. (Tm) | DSC | ~270 °C[9] |

| Intrinsic Viscosity | Viscometry | 0.5 - 1.0 dL/g (depending on molecular weight) |

Conclusion

The synthesis of poly(naphthalene dicarboxylate)s offers a versatile platform for the creation of high-performance materials. Melt polycondensation remains the dominant industrial method, providing a robust route to high molecular weight polymers. Solution polycondensation serves as a valuable laboratory-scale technique for more controlled synthesis, while enzymatic polymerization presents a promising green alternative for the future. By carefully controlling the experimental parameters outlined in these protocols, researchers can successfully synthesize and characterize PNDCs for a wide array of advanced applications.

References

-

Enzymatic Synthesis of Poly(alkylene succinate)s: Influence of Reaction Conditions. (2021). PSE Community.org. Retrieved from [Link]

-

Film reaction kinetics for melt postpolycondensation of poly(ethylene terephthalate). (2020). ResearchGate. Retrieved from [Link]

-

Polyethylene naphthalate - Wikipedia. (n.d.). Retrieved from [Link]

-

Lipase-catalyzed polyester synthesis – A green polymer chemistry - PMC. (n.d.). NIH. Retrieved from [Link]

-

Fiber structure and properties of poly(ethylene-2,6-naphthalate) obtained by high-speed melt spinning. (2006). ResearchGate. Retrieved from [Link]

-

Synthesis and hydrophilicities of Poly(ethylene 2,6-naphthalate)/Poly(ethylene glycol) copolymers. (2009). ResearchGate. Retrieved from [Link]

-

Lipase-catalyzed polyester synthesis--a green polymer chemistry. (n.d.). PubMed. Retrieved from [Link]

-

Recent Advances in the Enzymatic Synthesis of Polyester. (n.d.). MDPI. Retrieved from [Link]

-

Polyethylene Naphthalate-PEN | Applications. (2024). Suprapol. Retrieved from [Link]

-

Two-Phase Model for Continuous Final-Stage Melt Polycondensation of Poly(ethylene terephthalate). III. Modeling of Multiple Reac. (n.d.). Engineering Information Technology. Retrieved from [Link]

-

Solvent induced crystallization behavior of poly(ethylene 2,6-naphthalate) film. (n.d.). Retrieved from [Link]

-

Double glass transition in polyethylene naphthalate by MDSC, BDS, and TSDC. (2024). AIP Publishing. Retrieved from [Link]

-

Size-exclusion chromatography of poly(ethylene 2,6-naphthalate). (2012). PubMed. Retrieved from [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved from [Link]

-

1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. (2021). PMC. Retrieved from [Link]

-

Rapid quantitative 1H–13C two-dimensional NMR with high precision. (n.d.). PMC. Retrieved from [Link]

-

Improved Peak Assignments for the13C NMR Spectra of Poly(ethylene-co-1-octene)s. (2007). ResearchGate. Retrieved from [Link]

-

Effect of catalyst type on molecular weight increase and coloration of poly(ethylene furanoate) biobased polyester during melt polycondensation. (n.d.). ResearchGate. Retrieved from [Link]

-

Glass Transition Temperature. (n.d.). NETZSCH Analyzing & Testing. Retrieved from [Link]

-

Temperature modulated DSC studies of melting and recrystallization in poly(ethylene-2,6-naphthalene dicarboxylate) (PEN) and blends with poly(ethylene terephthalate) (PET). (2006). ResearchGate. Retrieved from [Link]

Sources

- 1. ris.utwente.nl [ris.utwente.nl]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. user.eng.umd.edu [user.eng.umd.edu]

- 5. Intraspherulitic Melting-Temperature Distribution of Poly(butylene 2,6-naphthalate) Containing β′-Crystals Controlled by Secondary Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Enzymatic Degradation Behavior of Self-Degradable Lipase-Embedded Aliphatic and Aromatic Polyesters and Their Blends - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Size-exclusion chromatography of poly(ethylene 2,6-naphthalate) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Characterization of Polymers Derived from Dimethyl 1,5-dibromonaphthalene-2,6-dicarboxylate

Introduction: Unveiling the Properties of Advanced Naphthalene-Based Polymers

Polymers derived from dimethyl 1,5-dibromonaphthalene-2,6-dicarboxylate represent a class of high-performance materials with unique structural and functional properties. The rigid, aromatic naphthalene core imparts exceptional thermal stability, mechanical strength, and specific optical and electronic characteristics.[1][2] These attributes make them prime candidates for advanced applications, including specialty packaging, electronics, and as components in drug delivery systems. A thorough and systematic characterization is paramount to understanding structure-property relationships, ensuring quality control, and optimizing their performance for specific applications.

This comprehensive guide provides detailed protocols and expert insights into the essential techniques for characterizing these novel polymers. We will delve into a multi-faceted approach, from elucidating the molecular structure to defining bulk thermal and crystalline properties. The causality behind experimental choices will be explained, ensuring a robust and validated understanding of the material's behavior.

I. Molecular Characterization: Elucidating the Polymer Structure

A fundamental understanding of the polymer's molecular weight, distribution, and chemical structure is the cornerstone of its characterization.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirming Chemical Identity

NMR spectroscopy is an indispensable tool for confirming the successful synthesis of the polymer and elucidating its detailed chemical structure.[3] Both ¹H and ¹³C NMR are employed to verify the incorporation of the dimethyl 1,5-dibromonaphthalene-2,6-dicarboxylate monomer into the polymer backbone and to identify the end groups.

Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 10-20 mg of the dry polymer sample into a clean, dry NMR tube.

-

Add approximately 0.6-0.8 mL of a suitable deuterated solvent. For many aromatic polyesters, deuterated dimethyl sulfoxide (DMSO-d₆) or a mixture of deuterated chloroform (CDCl₃) and trifluoroacetic acid (TFA) can be effective.[4] The choice of solvent will depend on the polymer's solubility.

-

Gently agitate the tube to dissolve the polymer. Sonication may be used cautiously if dissolution is slow, but care should be taken to avoid polymer degradation.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength for better resolution.

-

Pulse Sequence: Standard single-pulse experiment.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Temperature: Room temperature, unless solubility requires elevated temperatures.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: Same as for ¹H NMR.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 or more, as ¹³C has a low natural abundance.

-

-

Data Analysis:

-

Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons of each type.

-

Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the polymer repeat unit and end groups. The characteristic aromatic signals from the naphthalene unit will be of particular interest.[5][6]

-

B. Gel Permeation Chromatography (GPC): Determining Molecular Weight and Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight averages (Mn, Mw) and the polydispersity index (PDI) of a polymer sample.[7][8] This information is crucial as it directly influences the material's mechanical and rheological properties.

Protocol: Gel Permeation Chromatography (GPC)

-

Sample Preparation:

-

Prepare a dilute solution of the polymer in a suitable mobile phase at a concentration of 1-2 mg/mL.[9] For aromatic polyesters, hexafluoroisopropanol (HFIP) or chloroform are often used as solvents.[10]

-

Allow the polymer to dissolve completely, which may take several hours or require gentle agitation.

-

Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter before injection.[9]

-

-

Instrumentation and Conditions:

-

GPC System: An integrated system with a pump, injector, column oven, and detectors (typically a refractive index (RI) detector, and optionally a UV-Vis or light scattering detector).

-

Columns: A set of columns packed with porous gel suitable for the expected molecular weight range of the polymer.

-

Mobile Phase: HPLC-grade solvent used for sample preparation (e.g., HFIP, chloroform).

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 35-40 °C) to ensure viscosity stability and reproducible results.

-

Calibration: Calibrate the system using narrow molecular weight distribution standards (e.g., polystyrene or PMMA) covering the expected molecular weight range of the sample.

-

-

Data Analysis:

-

The GPC software will generate a chromatogram showing the detector response as a function of elution volume.

-

Using the calibration curve, the software will calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

-

| Parameter | Description | Typical Value for High-Performance Polyesters |

| Number-Average Molecular Weight (Mn) | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. | 10,000 - 50,000 g/mol |

| Weight-Average Molecular Weight (Mw) | An average molecular weight that is more sensitive to the presence of high molecular weight chains. | 20,000 - 100,000 g/mol |

| Polydispersity Index (PDI) | A measure of the breadth of the molecular weight distribution. | 1.5 - 3.0 |

II. Thermal Properties: Assessing Performance at a Range of Temperatures

The thermal behavior of polymers is a critical determinant of their processing conditions and end-use applications.

A. Thermogravimetric Analysis (TGA): Evaluating Thermal Stability

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of the polymer.

Protocol: Thermogravimetric Analysis (TGA)

-

Sample Preparation:

-

Place 5-10 mg of the polymer sample into a clean TGA pan (platinum or ceramic).

-

-

Instrument Parameters:

-

Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 or 20 °C/min).

-

Atmosphere: Typically an inert atmosphere (e.g., nitrogen) is used to study thermal decomposition. An oxidative atmosphere (e.g., air) can be used to study oxidative stability.

-

Flow Rate: 20-50 mL/min.

-

-

Data Analysis:

-

The TGA thermogram plots the percentage of initial mass versus temperature.

-

Determine the onset of decomposition temperature (Td), which is the temperature at which significant mass loss begins.

-

Note the temperature at which 5% and 10% mass loss occurs, as these are common metrics for thermal stability.

-

The residual mass at the end of the experiment can indicate the char yield.

-

B. Differential Scanning Calorimetry (DSC): Identifying Thermal Transitions

DSC measures the heat flow into or out of a sample as a function of temperature.[11] It is used to determine key thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[12]

Protocol: Differential Scanning Calorimetry (DSC)

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the polymer sample into a DSC pan and seal it.

-

-

Instrument Parameters:

-

Temperature Program (Heat-Cool-Heat Cycle):

-

First Heating Scan: Heat the sample from ambient to a temperature above its expected melting point (e.g., 300-350 °C for high-performance polyesters) at a rate of 10 °C/min. This is to erase the thermal history of the sample.

-

Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to observe crystallization.

-

Second Heating Scan: Heat the sample again at 10 °C/min to determine the Tg and Tm of the material with a controlled thermal history.

-

-

Atmosphere: Inert atmosphere (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Data Analysis:

-

Glass Transition Temperature (Tg): Identified as a step-like change in the baseline of the DSC thermogram.

-

Crystallization Temperature (Tc): The peak of the exothermic transition during the cooling scan.

-

Melting Temperature (Tm): The peak of the endothermic transition during the heating scan.

-

Enthalpy of Fusion (ΔHm): The area under the melting peak, which can be used to estimate the degree of crystallinity.

-

| Thermal Property | Description | Expected Range for Naphthalene-Based Polyesters |

| Glass Transition Temperature (Tg) | The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. | 120 - 180 °C |

| Melting Temperature (Tm) | The temperature at which the crystalline regions of the polymer melt. | 250 - 350 °C |

| Decomposition Temperature (Td) | The temperature at which the polymer begins to chemically degrade. | > 400 °C |

III. Solid-State Characterization: Understanding Crystalline Structure

The degree and nature of crystallinity in a polymer significantly impact its mechanical properties, such as stiffness and tensile strength.

A. X-Ray Diffraction (XRD): Probing Crystalline Order

XRD is a powerful technique for investigating the crystalline structure of materials. For semi-crystalline polymers, XRD can be used to determine the degree of crystallinity and identify the crystal structure.[13]

Protocol: X-Ray Diffraction (XRD)

-

Sample Preparation:

-

The polymer sample can be in the form of a powder, a pressed film, or a fiber. Ensure the sample surface is flat and representative of the bulk material.

-

-

Instrument Parameters:

-

X-ray Source: Typically Cu Kα radiation (λ = 1.54 Å).

-

Scan Range (2θ): 5° to 50° is usually sufficient to capture the main diffraction peaks for polymers.

-

Scan Speed: A slow scan speed (e.g., 1-2°/min) is recommended to obtain good signal-to-noise ratio.

-

-

Data Analysis:

-

The XRD pattern will show sharp diffraction peaks superimposed on a broad amorphous halo.

-

The positions of the diffraction peaks can be used to determine the crystal lattice parameters.

-

The degree of crystallinity (%C) can be estimated by separating the integrated intensities of the crystalline peaks (Ic) from the amorphous halo (Ia) using the following equation: %C = [Ic / (Ic + Ia)] * 100

-

IV. Interconnectivity of Characterization Techniques

The data obtained from these various techniques are not independent but are interconnected, providing a holistic understanding of the polymer.

Caption: Workflow illustrating the interconnectedness of characterization techniques.

Conclusion

The comprehensive characterization of polymers derived from dimethyl 1,5-dibromonaphthalene-2,6-dicarboxylate requires a multi-technique approach. By systematically applying NMR, GPC, TGA, DSC, and XRD, researchers and developers can gain a deep understanding of the material's molecular, thermal, and structural properties. These insights are critical for quality assurance, process optimization, and the successful application of these advanced materials in demanding technological fields.

References

-

Agilent Technologies. (2016). CHARACTERIZATION OF POLYESTERS BY AGILENT 1260 INFINITY MULTI-DETECTOR GPC/SEC SYSTEM. Retrieved from [Link]

-

ASTM International. (2021). Standard Test Method for Determination of Weight-Average Molecular Weight of Polymers by Light Scattering (ASTM D4001-21). Retrieved from [Link]

-

MDPI. (2023). Naphthalene-Based Polymers as Catalytic Supports for Suzuki Cross-Coupling. Retrieved from [Link]

-

TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]

-

Taylor & Francis Online. (2008). Dielectric Characterization of Poly Ethylene Naphtalene 2,6 Dicarboxylate (PEN) by Thermally Stimulated Currents Technique (TSC). Retrieved from [Link]

-

EAG Laboratories. (n.d.). DSC Analysis of Polymers. Retrieved from [Link]

-

Suprapol. (2024). Polyethylene Naphthalate-PEN | Applications. Retrieved from [Link]

-

Linseis. (n.d.). Standards for thermal analysis (ISO, ASTM and DIN). Retrieved from [Link]

-

International Organization for Standardization. (2021). Plastics — Determination of the viscosity of polymers in dilute solution using capillary viscometers — Part 1: General principles (ISO 1628-1:2021). Retrieved from [Link]

-

ACS Publications. (2003). First Structural Analysis of a Naphthalene-Based Poly(ether ketone): Crystal and Molecular Simulation from X-ray Powder Data and Diffraction Modeling. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Analysis of Polymers by GPC/SEC. Retrieved from [Link]

-

ACS Publications. (2022). Toward More Universal Prediction of Polymer Solution Viscosity for Solvent-Based Recycling. Retrieved from [Link]

-

MDPI. (2023). Development and Characterization of Supercooled Polyethylene Naphthalate. Retrieved from [Link]

-

Intertek. (n.d.). ASTM Testing for Plastics and Polymers. Retrieved from [Link]

-

Cambridge Polymer Group. (n.d.). Testing Services to broad selection of ASTM and ISO Standards. Retrieved from [Link]

-

C-Therm Technologies Ltd. (n.d.). Fundamentals of Polymers Thermal Characterization: TGA, DSC, Thermal Conductivity, STA, and DMA Techniques. Retrieved from [Link]

-

ResearchGate. (2007). The GPC chromatogram of polyester 6dic.3. Retrieved from [Link]

-

ARMAR Isotopes. (n.d.). Naphthalene-d8: High-Purity Deuterated Solvent for NMR Spectroscopy. Retrieved from [Link]

-

Pütz Folien. (n.d.). Advantages of Polyethylene Naphthalate Film (PEN for short). Retrieved from [Link]

-

PMC - NIH. (2022). Toward More Universal Prediction of Polymer Solution Viscosity for Solvent-Based Recycling. Retrieved from [Link]

-

ASTM International. (2020). Standard Test Method for Molecular Weight Averages and Molecular Weight Distribution of Polystyrene by High Performance Size-Exclusion Chromatography (ASTM D5296-19). Retrieved from [Link]

-

ChemRxiv. (2022). Next-Generation High-performance Bio-Based Naphthalate Polymers Derived from Malic Acid for Sustainable Food Packaging. Retrieved from [Link]

-

Advanced Polymer Coatings. (2017). Thermal Analysis Techniques for Polymers, Part 2: DSC, TGA, EGA. Retrieved from [Link]

-

Waters Corporation. (n.d.). SEC/GPC, DSC, and TGA Analysis of Low Molecular Weight Poly-L-lactic Acid. Retrieved from [Link]

-

MDPI. (2023). Synthesis, Characterization and DFT Calculation of Naphthalene-Based Crystal Structure with Pyridylimine-Binding Units. Retrieved from [Link]

-

The Royal Society of Chemistry. (2022). Synthesis of the Two Isomers of Heteroleptic Rh12L6L'6 Metal-Organic Polyhedra by Screening of Complementary Linkers. Retrieved from [Link]

-

European Standards. (2019). BS ISO 16014-1:2019 Plastics. Determination of average molecular weight and molecular weight distribution of polymers using size-exclusion chromatography General principles. Retrieved from [Link]

-

IJERMT. (n.d.). AROMATIC POLYESTER AND ITS PRODUCTION. Retrieved from [Link]

-

TA Instruments. (n.d.). THERMAL APPLICATIONS NOTE ASTM Thermal Methods. Retrieved from [Link]

-

Engineer Calculators. (n.d.). Properties and Overview of PEN (Polyethylene naphthalate). Retrieved from [Link]

-

ASTM International. (n.d.). DSC Test for Determining Thermal Properties of Polymer Materials - ASTM D3418. Retrieved from [Link]

-

Wikipedia. (n.d.). Matrix-assisted laser desorption/ionization. Retrieved from [Link]

-

LCGC International. (2018). Automated Determination Solution Viscosity of Polymeric Materials. Retrieved from [Link]

-

NRC Publications Archive. (n.d.). Sulfonated poly(aryl ether ketone)s containing naphthalene moieties obtained by direct copolymerization as novel polymers. Retrieved from [Link]

-

ASTM International. (2021). Standard Test Method for Thermal Stability by Thermogravimetry (ASTM E2550-21). Retrieved from [Link]

Sources

- 1. suprapol.com [suprapol.com]

- 2. PEN Polymer Mechanic|Electric|Physical|Thermal|Properties [engineercalculator.com]

- 3. Testing Services to broad selection of ASTM and ISO Standards [campoly.com]

- 4. nrc-publications.canada.ca [nrc-publications.canada.ca]

- 5. 2,6-NAPHTHALENEDICARBOXYLIC ACID(1141-38-4) 1H NMR spectrum [chemicalbook.com]

- 6. 2,3-Naphthalenedicarboxylic acid(2169-87-1) 1H NMR spectrum [chemicalbook.com]

- 7. store.astm.org [store.astm.org]

- 8. store.astm.org [store.astm.org]

- 9. benchchem.com [benchchem.com]

- 10. agilent.com [agilent.com]

- 11. eag.com [eag.com]

- 12. en.usb-lab.com [en.usb-lab.com]

- 13. mdpi.com [mdpi.com]

Application Notes and Protocols for Dimethyl 1,5-dibromonaphthalene-2,6-dicarboxylate in Conjugated Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Synthesis of Novel Naphthalene-Based Conjugated Polymers

The pursuit of novel conjugated polymers with tailored electronic and photophysical properties is a cornerstone of materials science, with profound implications for organic electronics, sensor technology, and biomedical applications. Naphthalene-based polymers, in particular, are a promising class of materials due to their inherent aromaticity, thermal stability, and tunable optoelectronic characteristics.[1][2] This document provides a detailed guide to the application of a specific, yet underexplored, building block: Dimethyl 1,5-dibromonaphthalene-2,6-dicarboxylate .

While extensive literature exists for polymers derived from naphthalene diimides and other 2,6-substituted naphthalenes, the 1,5-dibromo isomer of the dicarboxylate ester presents a unique structural motif. The steric and electronic effects of the 1,5-dibromo substitution pattern are anticipated to influence polymer chain conformation, solubility, and solid-state packing, thereby offering a pathway to new materials with distinct properties.

It is important to note that, as of the writing of this guide, specific literature detailing the polymerization of Dimethyl 1,5-dibromonaphthalene-2,6-dicarboxylate is scarce. Therefore, the protocols and application notes presented herein are built upon established principles and proven methodologies for structurally analogous monomers. These protocols should be considered as robust starting points, with the understanding that optimization will be a key step in the successful synthesis and application of novel polymers derived from this monomer.

Part 1: The Monomer - Dimethyl 1,5-dibromonaphthalene-2,6-dicarboxylate

A thorough understanding of the monomer is critical for successful polymerization and for predicting the properties of the resulting polymer.

Structure and Properties

-

Chemical Name: Dimethyl 1,5-dibromonaphthalene-2,6-dicarboxylate

-

CAS Number: 59950-04-8

-

Molecular Formula: C₁₄H₁₀Br₂O₄

-

Molecular Weight: 402.04 g/mol

-

Appearance: Expected to be a crystalline solid. The non-brominated analog, Dimethyl 2,6-naphthalenedicarboxylate, is a crystalline solid.[3]

The structure of Dimethyl 1,5-dibromonaphthalene-2,6-dicarboxylate is presented below:

Caption: Chemical structure of Dimethyl 1,5-dibromonaphthalene-2,6-dicarboxylate.

Key Structural Features and Their Implications:

-

Naphthalene Core: Provides rigidity, planarity, and a large π-conjugated system, which are fundamental for charge transport in the resulting polymer.

-

1,5-Dibromo Substitution: The bromine atoms serve as reactive sites for cross-coupling polymerization reactions, such as Suzuki and Stille couplings. Their positions at the 1 and 5 positions will likely lead to a more "kinked" or non-linear polymer backbone compared to polymers derived from 2,6-disubstituted naphthalenes. This could enhance solubility but may impact charge transport properties.

-

2,6-Dicarboxylate Ester Groups: These electron-withdrawing groups will influence the electronic properties of the monomer and the resulting polymer, likely lowering the LUMO energy level and imparting n-type (electron-accepting) characteristics. The ester groups can also be hydrolyzed post-polymerization to yield carboxylic acids, opening avenues for further functionalization or for the development of pH-responsive materials.

Purity and Handling

The purity of the monomer is paramount for achieving high molecular weight polymers. Impurities can act as chain terminators or side-reaction promoters.

-

Recommended Purity: ≥98%

-

Purification: Recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) is a common method for purifying solid monomers.

-

Storage: Store in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Part 2: Polymerization Methodologies - Crafting Conjugated Polymers

The workhorses for the synthesis of conjugated polymers from aryl dihalides are palladium-catalyzed cross-coupling reactions. The following sections provide detailed, albeit generalized, protocols for Suzuki and Stille polymerizations of Dimethyl 1,5-dibromonaphthalene-2,6-dicarboxylate.

Suzuki-Miyaura Cross-Coupling Polymerization

The Suzuki-Miyaura coupling is a versatile and widely used method for C-C bond formation, valued for its tolerance of a wide range of functional groups and the commercial availability of a vast library of boronic acids and esters.[4]

Reaction Scheme:

Caption: Suzuki-Miyaura cross-coupling polymerization workflow.

Detailed Protocol (Generalized):

Materials:

-

Dimethyl 1,5-dibromonaphthalene-2,6-dicarboxylate

-

Aryl-diboronic acid or bis(pinacolato)diboron ester comonomer

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

-

Ligand (e.g., PPh₃, P(o-tol)₃, SPhos)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane, DMF)

-

Phase-transfer catalyst (e.g., Aliquat 336), if using a biphasic system

Procedure:

-

Reactor Setup: A Schlenk flask or a similar reaction vessel is charged with Dimethyl 1,5-dibromonaphthalene-2,6-dicarboxylate (1.0 eq) and the aryl-diboronic acid/ester comonomer (1.0 eq).

-

Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Anhydrous, deoxygenated solvent is added via cannula.

-

Catalyst and Base Addition: The palladium catalyst (typically 1-5 mol%), ligand (if required), and base (typically 2-4 eq) are added under a positive flow of inert gas. If using a biphasic system (e.g., toluene/water), the base is dissolved in deoxygenated water and added, followed by the phase-transfer catalyst.

-